molecular formula C15H13NO2 B080729 4-Oxazolidinone, 2,5-diphenyl- CAS No. 10321-42-3

4-Oxazolidinone, 2,5-diphenyl-

Cat. No. B080729
CAS RN: 10321-42-3
M. Wt: 239.27 g/mol
InChI Key: BWELSCBCCXPLSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxazolidinone, 2,5-diphenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of oxazolidinone, which is a class of organic compounds that contain a five-membered ring with an oxygen and nitrogen atom. In

Mechanism Of Action

The mechanism of action of 4-Oxazolidinone, 2,5-diphenyl- is not fully understood. However, it is believed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of functional ribosomes, thereby inhibiting bacterial growth.

Biochemical And Physiological Effects

In addition to its antimicrobial and antitumor activity, 4-Oxazolidinone, 2,5-diphenyl- has also been found to exhibit other biochemical and physiological effects. For example, it has been shown to inhibit the production of nitric oxide, which is involved in the inflammatory response. It has also been found to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Oxazolidinone, 2,5-diphenyl- in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful compound for testing against a wide range of bacteria. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 4-Oxazolidinone, 2,5-diphenyl-. One area of interest is in the development of new analogs with improved antimicrobial and antitumor activity. Another potential direction is in the study of the compound's mechanism of action, which may lead to the development of new antibiotics with novel mechanisms of action. Additionally, the antioxidant and anti-inflammatory properties of 4-Oxazolidinone, 2,5-diphenyl- may have potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 4-Oxazolidinone, 2,5-diphenyl- is a promising compound with potential applications in various fields of scientific research. Its antimicrobial and antitumor activity, as well as its antioxidant and anti-inflammatory properties, make it a valuable compound for further study. As research in this area continues, it is likely that new analogs and applications for this compound will emerge, leading to new discoveries and advancements in the field of medicinal chemistry.

Synthesis Methods

The synthesis of 4-Oxazolidinone, 2,5-diphenyl- can be achieved through several methods. One of the most common methods is the reaction between 2,5-diphenyl-1,3,4-oxadiazole and chloroacetyl chloride in the presence of a base such as triethylamine. This method yields the desired compound in good to excellent yields.

Scientific Research Applications

4-Oxazolidinone, 2,5-diphenyl- has shown potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicinal chemistry. This compound has been found to exhibit antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It has also been shown to have antitumor activity against several cancer cell lines.

properties

CAS RN

10321-42-3

Product Name

4-Oxazolidinone, 2,5-diphenyl-

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2,5-diphenyl-1,3-oxazolidin-4-one

InChI

InChI=1S/C15H13NO2/c17-14-13(11-7-3-1-4-8-11)18-15(16-14)12-9-5-2-6-10-12/h1-10,13,15H,(H,16,17)

InChI Key

BWELSCBCCXPLSB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C(=O)NC(O2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(O2)C3=CC=CC=C3

Other CAS RN

10321-42-3

synonyms

2,5-Diphenyloxazolidin-4-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.